(4-Phenyloxan-4-yl)methanamine hydrochloride

Description

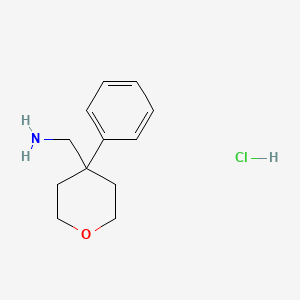

(4-Phenyloxan-4-yl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a tetrahydropyran (oxan) ring substituted at the 4-position with a phenyl group and a methanamine moiety. The oxan ring imparts conformational rigidity, while the phenyl group contributes aromaticity and lipophilicity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(4-phenyloxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISSAEQVEFSRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-phenyloxan-4-ylmethanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyloxan-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenyl group or the methanamine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced compounds.

Scientific Research Applications

Chemistry

(4-Phenyloxan-4-yl)methanamine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical transformations, including:

- N-Alkylation : Used to synthesize derivatives with enhanced biological activity.

- Coupling Reactions : Acts as a coupling partner in forming new carbon-carbon bonds.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies have shown efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, suggesting it may inhibit tumor growth through specific molecular pathways.

Medicine

The compound is under investigation for its therapeutic potential. Current studies focus on:

- Neurological Applications : Its interaction with neurotransmitter systems may provide insights into treatments for disorders such as depression and anxiety.

- Cancer Therapy : The compound's ability to modulate cellular pathways could lead to novel anticancer therapies.

Industry

In industrial applications, this compound is explored for:

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.

- Chemical Processes : It is used in various chemical manufacturing processes due to its stability and reactivity.

Case Studies

-

Antimicrobial Activity Study

- A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial properties.

-

Cytotoxicity Assay

- In vitro assays performed on human cancer cell lines demonstrated that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

-

Neurotransmitter Interaction Research

- A recent study investigated the binding affinity of this compound to serotonin receptors. Findings suggest that it may act as a modulator of serotonin levels, providing a basis for further exploration in mood disorder treatments.

Mechanism of Action

The mechanism of action of (4-Phenyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems or other cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Property Comparison

Impact of Heterocyclic vs. Aromatic Substituents

- Oxan Ring vs. Benzene: The oxan ring in (4-phenyloxan-4-yl)methanamine introduces steric hindrance and restricts conformational flexibility compared to linear aromatic analogs like [4-phenoxyphenyl]methanamine hydrochloride. This rigidity may improve target selectivity in drug design .

- Heterocycles (Furan/Thiophene) : Compounds such as (furan-2-yl)methanamine hydrochloride exhibit lower molecular weights and higher polarity, favoring blood-brain barrier penetration. NMR data (e.g., 1H shifts at δ 6.3–7.2 ppm for furan protons) confirm distinct electronic environments compared to phenyl derivatives .

Electronic and Pharmacological Effects

- Electron-Withdrawing Groups : The trifluoromethyl group in [4-(trifluoromethyl)phenyl]methanamine hydrochloride increases acidity (pKa ~8.5) and resistance to oxidative metabolism, making it valuable in protease inhibitors .

Biological Activity

(4-Phenyloxan-4-yl)methanamine hydrochloride, with the molecular formula C12H17NO·HCl, is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a phenyl group attached to an oxane ring and a methanamine group , which contributes to its distinctive properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

Preliminary studies suggest that this compound interacts with specific molecular targets within cells. These interactions may involve:

- Binding to Receptors : The compound may modulate neurotransmitter systems by binding to receptors, affecting signaling pathways that regulate cellular functions.

- Enzyme Interaction : It could inhibit or activate certain enzymes, influencing metabolic processes.

The exact molecular pathways are still under investigation, but initial findings indicate potential effects on both antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy.

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis Induction | |

| HeLa (Cervical) | 20 | Cell Cycle Arrest | |

| A549 (Lung) | 18 | Cytotoxicity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus, indicating its potential role as an antimicrobial agent in treating infections .

- Cancer Cell Line Analysis : Research involving human cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, particularly in breast and cervical cancer cells. This suggests a promising avenue for further development as an anticancer drug .

- Neurotransmitter Modulation Study : Investigations into the compound's effects on neurotransmitter systems revealed potential interactions that could lead to neuroprotective effects, warranting further exploration into its use for neurological disorders .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing (4-Phenyloxan-4-yl)methanamine hydrochloride?

A1. The synthesis of tetrahydropyran (oxane) derivatives with amine substituents typically involves:

- Mannich Reaction : A three-component reaction using formaldehyde, ammonia, and a substituted cyclohexanol precursor to form the oxane ring .

- Ring-Closure Reactions : For example, cyclization of diols or epoxides with amines under acidic conditions to yield the oxane-amine scaffold .

- Post-Functionalization : After ring formation, introduce the phenyl group via Friedel-Crafts alkylation or Suzuki coupling, followed by hydrochlorination .

Key Validation : Confirm stereochemistry and purity via H/C NMR and LC-MS (>98% purity recommended) .

Q. Q2. How should researchers characterize the stability of this compound under varying storage conditions?

A2. Stability protocols for hydrochloride salts of amines include:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., compounds with similar structures show stability up to 200°C) .

- Hygroscopicity Testing : Monitor mass changes under 40–80% relative humidity to determine moisture sensitivity .

- Long-Term Storage : Store at −20°C in desiccated, amber vials to prevent degradation (validated for structurally related compounds) .

Advanced Research Questions

Q. Q3. What experimental approaches are used to evaluate the inhibitory activity of this compound against amine oxidases (e.g., LOXL2 or MAO)?

A3. Enzyme inhibition assays:

- LOXL2 Inhibition : Use a fluorometric assay with lysyl oxidase-like 2 (LOXL2) and an Amplex Red probe to measure HO production. IC values for related compounds (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) are ~126 nM .

- MAO Selectivity : Compare activity against MAO-A/MAO-B using kynuramine as a substrate. Structural analogs show >100-fold selectivity for LOXL2 over MAOs .

Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC and assess competitive vs. noncompetitive inhibition.

Q. Q4. How can researchers resolve contradictions in solubility data for hydrochloride salts of substituted oxanes?

A4. Methodological adjustments for solubility studies:

- Solvent Screening : Test solubility in DMSO (commonly used for in vitro assays) and aqueous buffers (pH 1–7.4). For example, [4-(morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride shows improved solubility in acidic media .

- Salt Form Comparison : If low solubility is observed, explore alternative counterions (e.g., trifluoroacetate) via ion-exchange chromatography .

Contradiction Example : Hydrochloride salts may precipitate in neutral buffers but dissolve in 0.1 N HCl, requiring pH adjustment during formulation .

Q. Q5. What computational tools are effective for predicting the biological targets of (4-Phenyloxan-4-yl)methanamine derivatives?

A5. Target prediction workflows:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with LOXL2 (PDB: 5ZE3) or MAO-B (PDB: 2V5Z). Prioritize binding pockets with conserved lysine tyrosylquinone (LTQ) residues .

- Pharmacophore Mapping : Align with known inhibitors (e.g., benzylamine analogs) to identify critical hydrogen-bonding and hydrophobic features .

Validation : Cross-validate predictions with in vitro enzyme assays and SAR studies on substituted oxane derivatives .

Critical Considerations for Experimental Design

- Stereochemical Impact : The 4-position substituents on the oxane ring may induce conformational rigidity, affecting binding to planar enzyme active sites (e.g., LOXL2). Use chiral HPLC to resolve enantiomers .

- In Vivo Translation : For pharmacokinetic studies, prioritize compounds with logP 1–3 (calculated via ChemDraw) to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.